molecular formula C15H19NO2 B13967093 6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid

6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B13967093
M. Wt: 245.32 g/mol
InChI Key: BTCMBBGQMGJVNK-UHFFFAOYSA-N
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Description

6-Benzyl-6-azaspiro[34]octane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

  • 6-Benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylic acid
  • tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
  • 2-Oxa-6-azaspiro[3.4]octane

Comparison: Compared to these similar compounds, 6-Benzyl-6-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a benzyl group.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

6-benzyl-6-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C15H19NO2/c17-14(18)13-8-15(9-13)6-7-16(11-15)10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18)

InChI Key

BTCMBBGQMGJVNK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC12CC(C2)C(=O)O)CC3=CC=CC=C3

Origin of Product

United States

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